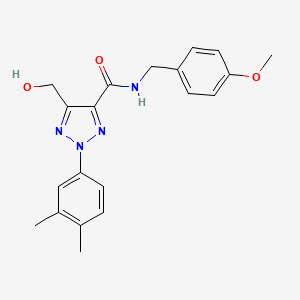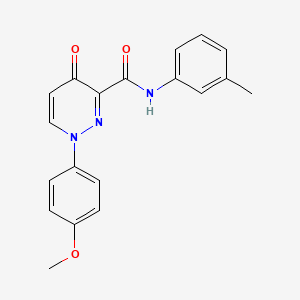![molecular formula C23H24N4O2S B11382587 N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide](/img/structure/B11382587.png)
N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[1-(2-エチルフェニル)-5-オキソピロリジン-3-イル]-1,3,4-チアゾール-2-イル}-2-(4-メチルフェニル)アセトアミドは、ピロリジノン、チアゾール、アセトアミド部分の組み合わせを特徴とする複雑な有機化合物です。
製法
合成経路と反応条件
N-{5-[1-(2-エチルフェニル)-5-オキソピロリジン-3-イル]-1,3,4-チアゾール-2-イル}-2-(4-メチルフェニル)アセトアミドの合成は、通常、複数の段階を伴います。一般的なアプローチの1つは、ピロリジノン中間体の調製から始まり、続いてチアゾール環の形成、そして最後にアセトアミド結合が形成されます。
ピロリジノン中間体: 合成は、2-エチルフェニルアミンとコハク酸無水物を反応させて対応するピロリジノンを生成することから始まります。
チアゾール環の形成: 次に、ピロリジノン中間体を酸性条件下でチオセミカルバジドと反応させて1,3,4-チアゾール環を形成します。
アセトアミド結合: 最後の段階では、トリエチルアミンなどの塩基の存在下で、チアゾール中間体を4-メチルフェニルアセチルクロリドでアシル化します。
工業的生産方法
この化合物の工業的生産は、収率と純度を最大化するために、上記の合成経路を最適化することになるでしょう。これには、連続フローリアクター、自動合成プラットフォーム、高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれる可能性があります。
化学反応解析
反応の種類
N-{5-[1-(2-エチルフェニル)-5-オキソピロリジン-3-イル]-1,3,4-チアゾール-2-イル}-2-(4-メチルフェニル)アセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができ、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を使用して行うことができ、カルボニル基をアルコールに還元する可能性があります。
置換: この化合物中の芳香環は、硝酸や臭素などの試薬を使用して、ニトロ化やハロゲン化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 無水エーテル中での水素化リチウムアルミニウム。
置換: ニトロ化のための硝酸、臭素化のための臭素。
主要な生成物
酸化: スルホキシドまたはスルホンの生成。
還元: カルボニル基からのアルコールの生成。
置換: ニトロ誘導体またはブロモ誘導体の生成。
科学研究への応用
N-{5-[1-(2-エチルフェニル)-5-オキソピロリジン-3-イル]-1,3,4-チアゾール-2-イル}-2-(4-メチルフェニル)アセトアミドは、いくつかの科学研究への応用があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidinone intermediate, followed by the formation of the thiadiazole ring, and finally the acetamide linkage.
Pyrrolidinone Intermediate: The synthesis begins with the reaction of 2-ethylphenylamine with succinic anhydride to form the corresponding pyrrolidinone.
Thiadiazole Formation: The pyrrolidinone intermediate is then reacted with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.
Acetamide Linkage: The final step involves the acylation of the thiadiazole intermediate with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of nitro or bromo derivatives.
科学的研究の応用
N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
作用機序
N-{5-[1-(2-エチルフェニル)-5-オキソピロリジン-3-イル]-1,3,4-チアゾール-2-イル}-2-(4-メチルフェニル)アセトアミドの作用機序は、特定の分子標的との相互作用を含みます。
類似の化合物との比較
類似の化合物
N-(2-エチルフェニル)アセトアミド: アセトアミド結合を共有していますが、チアゾールやピロリジノン部分は欠けています。
N-(4-メチルフェニル)アセトアミド: 類似のアセトアミド構造ですが、追加の官能基はありません。
独自性
N-{5-[1-(2-エチルフェニル)-5-オキソピロリジン-3-イル]-1,3,4-チアゾール-2-イル}-2-(4-メチルフェニル)アセトアミドは、その官能基の組み合わせによりユニークです。これにより、単純なアナログには見られない特定の化学反応性と生物活性をもたらします。 .
類似化合物との比較
Similar Compounds
N-(2-ethylphenyl)acetamide: Shares the acetamide linkage but lacks the thiadiazole and pyrrolidinone moieties.
N-(4-methylphenyl)acetamide: Similar acetamide structure but without the additional functional groups.
Uniqueness
N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs .
特性
分子式 |
C23H24N4O2S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
N-[5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24N4O2S/c1-3-17-6-4-5-7-19(17)27-14-18(13-21(27)29)22-25-26-23(30-22)24-20(28)12-16-10-8-15(2)9-11-16/h4-11,18H,3,12-14H2,1-2H3,(H,24,26,28) |
InChIキー |
GUZZOMBDNGOGHU-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)CC4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-methylphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11382507.png)
![N-(1,3-benzothiazol-2-yl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11382509.png)
![3-(2,5-dimethoxyphenyl)-5-({[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11382515.png)
![2-ethyl-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]butanamide](/img/structure/B11382521.png)
![8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11382528.png)
![1-(4-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11382534.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11382535.png)

![2-(4-ethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11382558.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11382559.png)

![3-(4-Chlorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propan-2-ylurea](/img/structure/B11382574.png)
![2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B11382586.png)
![5-chloro-N-(2,4-dimethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11382600.png)
